molecular formula C12H18ClNO2S B1447666 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride CAS No. 1864064-58-3

2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride

Cat. No.: B1447666
CAS No.: 1864064-58-3
M. Wt: 275.8 g/mol
InChI Key: JUOJQPVVMZTNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with benzylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfonylmethyl)pyrrolidine
  • 2-(Benzylsulfonylmethyl)pyrrolidine sulfate
  • 2-(Benzylsulfonylmethyl)pyrrolidine nitrate

Uniqueness

2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

2-(benzylsulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c14-16(15,10-12-7-4-8-13-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJQPVVMZTNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride
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2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride
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2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride
Reactant of Route 4
2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride
Reactant of Route 5
2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride
Reactant of Route 6
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2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.